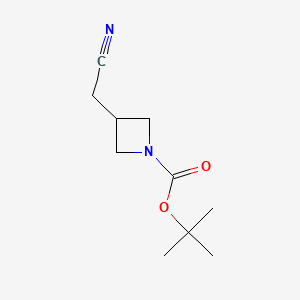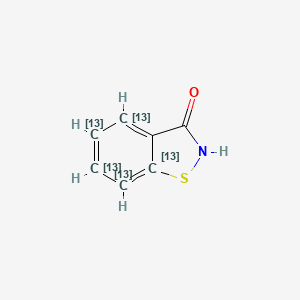
3-Hydroxy Carvedilol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy Carvedilol-d5 is a deuterated form of 3-Hydroxy Carvedilol, a metabolite of Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist used primarily for treating heart failure and hypertension. The deuterated version, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of Carvedilol due to its stability and traceability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Carvedilol-d5 involves the deuteration of 3-Hydroxy Carvedilol. The process typically starts with the synthesis of Carvedilol, which involves the reaction of 4-hydroxy carbazole with epichlorohydrin in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at a temperature of 10-15°C. This is followed by the reaction with 2-(2-methoxyphenoxy)ethanamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to improve yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms at specific positions in the molecule .
化学反应分析
Types of Reactions: 3-Hydroxy Carvedilol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of ketones, while reduction leads to the formation of alcohols .
科学研究应用
3-Hydroxy Carvedilol-d5 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Carvedilol.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites of Carvedilol.
Drug Development: Used in the development of new drugs and formulations by providing insights into the behavior of Carvedilol in the body.
Proteomics Research: Utilized in proteomics research to study protein-drug interactions and the effects of Carvedilol on various proteins
作用机制
3-Hydroxy Carvedilol-d5, like Carvedilol, acts as a beta-adrenergic antagonist. It inhibits the action of catecholamines (epinephrine and norepinephrine) on beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. Additionally, it blocks alpha-1 adrenergic receptors, causing vasodilation and further reducing blood pressure. The deuterated form is used to trace and study these mechanisms in detail .
相似化合物的比较
Carvedilol: The parent compound, used for treating heart failure and hypertension.
3-Hydroxy Carvedilol: The non-deuterated form, a metabolite of Carvedilol.
Other Beta-Blockers: Compounds like metoprolol and bisoprolol, which also act as beta-adrenergic antagonists.
Uniqueness: 3-Hydroxy Carvedilol-d5 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts .
属性
CAS 编号 |
1329836-56-7 |
|---|---|
分子式 |
C24H26N2O5 |
分子量 |
427.512 |
IUPAC 名称 |
4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3/i14D2,15D2,16D |
InChI 键 |
RWDSIYCVHJZURY-SUTULTBBSA-N |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O |
同义词 |
4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy-d5]-9H-carbazol-3-ol; (+/-)-4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy-d9]-9H-carbazol-3-ol; BM 910228-d5; SB 2114755-d5; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


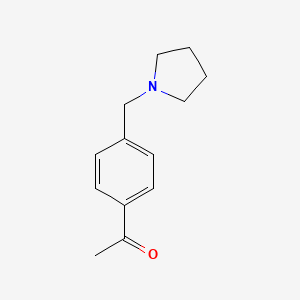

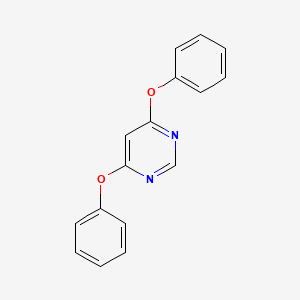
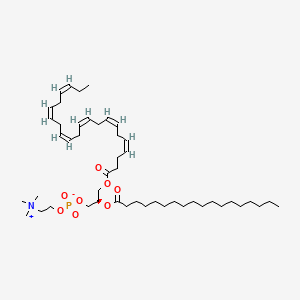
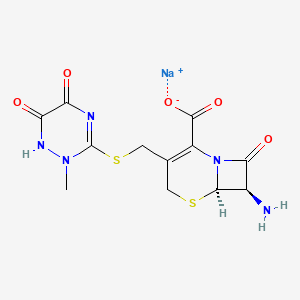
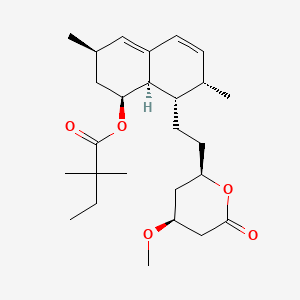
![3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B589082.png)
